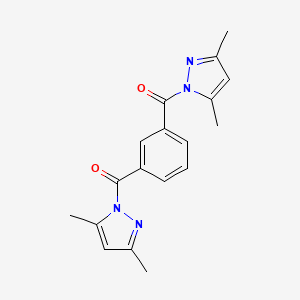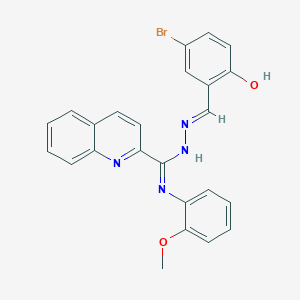
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole), also known as PDC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PDC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have anti-inflammatory and antioxidant properties. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been studied for its potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its versatility. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods and can be modified to produce derivatives with different properties. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is relatively easy to handle and can be stored for extended periods of time without degradation. However, one limitation of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole). One area of interest is the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) and its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)-based sensors for detecting biomolecules and the use of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in the synthesis of novel materials.
Synthesemethoden
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods, including the reaction of 1,3-diketones with hydrazine derivatives, the reaction of β-diketones with phenylhydrazine, and the reaction of 1,3-diketones with phenylhydrazine. The most common method for synthesizing 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) involves the reaction of 1,3-diketones with hydrazine derivatives, which results in the formation of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is in the field of cancer research. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[3-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-8-13(3)21(19-11)17(23)15-6-5-7-16(10-15)18(24)22-14(4)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCBYLYNWRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)

![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)